Cas no 162691-58-9 (2,4,6,6-tetramethyl-7,7a-dihydro-1,3-benzodioxol-5(6H)-one)

2,4,6,6-tetramethyl-7,7a-dihydro-1,3-benzodioxol-5(6H)-one structure
162691-58-9 structure
Product Name:2,4,6,6-tetramethyl-7,7a-dihydro-1,3-benzodioxol-5(6H)-one
Numero CAS:162691-58-9
MF:C11H16O3
MW:196.242943763733
CID:1343995
PubChem ID:11008853
Update Time:2025-06-09

2,4,6,6-tetramethyl-7,7a-dihydro-1,3-benzodioxol-5(6H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4,6,6-tetramethyl-7,7a-dihydro-1,3-benzodioxol-5(6H)-one
    • 1,3-benzodioxol-5(6H)-one, 7,7a-dihydro-2,4,6,6-tetramethyl-
    • LogP
    • 162691-58-9
    • DTXSID801191814
    • 2,4,6,6-tetramethyl-7,7a-dihydro-6H-benzo[1,3]dioxol-5-one
    • 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
    • 7,7a-Dihydro-2,4,6,6-tetramethyl-1,3-benzodioxol-5(6H)-one
    • WLRQAQBEUMCHCZ-UHFFFAOYSA-N
    • EN300-6499376
    • SCHEMBL8332276
    • Inchi: 1S/C11H16O3/c1-6-9-8(13-7(2)14-9)5-11(3,4)10(6)12/h7-8H,5H2,1-4H3
    • Chiave InChI: WLRQAQBEUMCHCZ-UHFFFAOYSA-N
    • Sorrisi: O1C(C)OC2=C(C)C(C(C)(C)CC12)=O

Proprietà calcolate

  • Massa esatta: 196.10998
  • Massa monoisotopica: 196.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 315
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • Densità: 1.1
  • Punto di ebollizione: 289.9°C at 760 mmHg
  • Punto di infiammabilità: 119.9°C
  • Indice di rifrazione: 1.497
  • PSA: 35.53

2,4,6,6-tetramethyl-7,7a-dihydro-1,3-benzodioxol-5(6H)-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-6499376-0.05g
2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
162691-58-9 95.0%
0.05g
$903.0 2025-03-14
Enamine
EN300-6499376-0.1g
2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
162691-58-9 95.0%
0.1g
$1113.0 2025-03-14
Enamine
EN300-6499376-0.25g
2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
162691-58-9 95.0%
0.25g
$1587.0 2025-03-14
Enamine
EN300-6499376-0.5g
2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
162691-58-9 95.0%
0.5g
$2501.0 2025-03-14
Enamine
EN300-6499376-1.0g
2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
162691-58-9 95.0%
1.0g
$3207.0 2025-03-14
Enamine
EN300-6499376-2.5g
2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
162691-58-9 95.0%
2.5g
$6287.0 2025-03-14
Enamine
EN300-6499376-5.0g
2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
162691-58-9 95.0%
5.0g
$9301.0 2025-03-14
Enamine
EN300-6499376-10.0g
2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one
162691-58-9 95.0%
10.0g
$13792.0 2025-03-14
1PlusChem
1P01RZV6-50mg
1,3-Benzodioxol-5(6H)-one, 7,7a-dihydro-2,4,6,6-tetramethyl-
162691-58-9 95%
50mg
$1178.00 2024-06-19
1PlusChem
1P01RZV6-100mg
1,3-Benzodioxol-5(6H)-one, 7,7a-dihydro-2,4,6,6-tetramethyl-
162691-58-9 95%
100mg
$1438.00 2024-06-19
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso